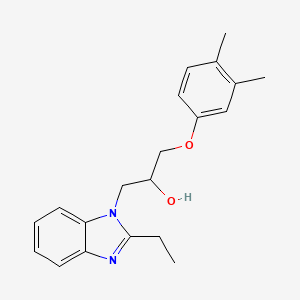

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Description

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic small molecule characterized by a propan-2-ol backbone substituted with a 3,4-dimethylphenoxy group at the first carbon and a 2-ethyl-1H-1,3-benzodiazol-1-yl moiety at the third carbon. The 3,4-dimethylphenoxy group introduces steric bulk and lipophilicity, while the benzodiazol ring system, functionalized with an ethyl group at position 2, may contribute to π-π stacking interactions and hydrogen bonding.

Properties

IUPAC Name |

1-(3,4-dimethylphenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-4-20-21-18-7-5-6-8-19(18)22(20)12-16(23)13-24-17-10-9-14(2)15(3)11-17/h5-11,16,23H,4,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUAACGHUVSDCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1CC(COC3=CC(=C(C=C3)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves multiple steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Alkylation: The benzodiazole ring is then alkylated with an ethyl group using ethyl halides in the presence of a base such as potassium carbonate.

Phenoxy Group Introduction: The phenoxy group is introduced by reacting 3,4-dimethylphenol with an appropriate halide under basic conditions.

Coupling Reaction: The final step involves coupling the benzodiazole and phenoxy intermediates through a propanol linker, typically using a strong base like sodium hydride and a suitable solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the benzodiazole ring or the phenoxy group.

Substitution: The methyl groups on the phenoxy ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced benzodiazole or phenoxy derivatives.

Substitution: Formation of nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is in the field of medicinal chemistry where it is investigated for its pharmacological properties.

Pharmacological Activities:

- Anxiolytic Effects: Preliminary studies suggest that compounds with similar structures may exhibit anxiolytic properties by modulating GABA receptors in the central nervous system .

- Anticonvulsant Properties: The benzodiazole component indicates potential anticonvulsant activity, making it a candidate for further research in epilepsy treatments .

Biological Studies

Research has shown that this compound can interact with various biological systems:

- Enzyme Inhibition: It has been studied for its ability to inhibit specific enzymes which could lead to therapeutic applications in metabolic disorders .

Material Science

The compound's unique structural characteristics allow it to be explored as a precursor in the synthesis of novel materials:

- Polymer Chemistry: Its derivatives can be utilized in the development of polymers with specific functionalities, enhancing material properties for industrial applications .

Case Study 1: Anxiolytic Activity

A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic effects of compounds structurally related to this compound. The results indicated significant binding affinity to GABA receptors, suggesting potential therapeutic benefits in anxiety disorders .

Case Study 2: Anticonvulsant Research

In a pharmacological study focused on anticonvulsant properties, derivatives of benzodiazoles were tested for their efficacy in seizure models. The findings revealed that compounds similar to this compound exhibited promising anticonvulsant activity, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodiazol/Benzimidazol Derivatives

Key Analogs :

- N1-PrOH-TBBi (3-(4,5,6,7-tetrabromo-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol): A dual CK2/PIM-1 kinase inhibitor with brominated benzodiazol substituents enhancing halogen bonding and hydrophobicity. The target compound replaces bromines with an ethyl group, likely reducing molecular weight (MW: ~428 g/mol vs. ~582 g/mol for N1-PrOH-TBBi) and improving solubility .

- Compound 20 (1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol): Features a benzimidazol core and 3,5-dimethylphenoxy group. The target compound’s 3,4-dimethylphenoxy substitution may alter steric interactions in receptor binding compared to the 3,5-dimethyl isomer .

Structural Impact :

- Substituent Effects : Ethyl vs. bromine/halogen substitutions on the benzodiazol ring influence electronic properties and binding affinity. Brominated analogs exhibit stronger interactions with kinase ATP pockets, while ethyl groups may enhance metabolic stability .

- Phenoxy Substitution: 3,4-Dimethylphenoxy (target) vs. 2,6-dimethylphenoxy (HBK series) groups create distinct steric environments. For example, HBK15 (2-chloro-6-methylphenoxy) showed adrenoceptor activity, suggesting that para-substitutions (as in the target compound) may favor different binding modes .

Phenoxy-Containing Propanol Derivatives

Key Analogs :

- HBK14–HBK19 Series: Piperazine-linked phenoxy-propanol derivatives (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride). These compounds exhibit α-adrenoceptor antagonism, with substituent position (e.g., chloro vs. methyl) modulating selectivity.

- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10): Tested for antiarrhythmic and β-adrenoceptor activity. The benzodiazol group in the target compound may confer stronger hydrogen-bonding capacity compared to indolyloxy derivatives .

Activity Trends :

- Adrenoceptor vs. Kinase Activity: Piperazine-propanol analogs (HBK series) prioritize receptor modulation, whereas benzodiazol-propanol derivatives (e.g., N1-PrOH-TBBi) target kinases. The 2-ethyl-benzodiazol group in the target compound may position it within the kinase inhibitor class .

Comparative Data Table

*Estimated based on structural formula.

Research Implications and Limitations

- Computational Predictions: Molecular docking studies using the benzodiazol-propanol scaffold (as in N1-PrOH-TBBi) could predict kinase binding modes for the target compound .

- Synthetic Feasibility : The ethyl-substituted benzodiazol group may simplify synthesis compared to brominated analogs, reducing halogenation steps .

- Limitations : Absence of direct biological data for the target compound necessitates caution in extrapolating activity from structural analogs.

Biological Activity

1-(3,4-dimethylphenoxy)-3-(2-ethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their interactions with various biological targets, including receptors and enzymes. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- GABA Receptors : The compound may modulate gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to anxiolytic and sedative effects.

Biological Activity Overview

Research indicates diverse biological activities associated with this compound:

1. Anticancer Activity

Recent studies have explored the anticancer potential of benzodiazepine derivatives similar to this compound. These derivatives have shown promise in overcoming drug resistance in p53-dependent cancers. The mechanism involves modulation of apoptotic pathways and inhibition of tumor growth .

2. Anxiolytic Effects

The compound's structural similarity to known anxiolytics suggests potential anxiolytic properties. Preliminary studies indicate that it may reduce anxiety-like behaviors in animal models, likely through GABAergic modulation .

3. Antimicrobial Activity

Some derivatives of compounds related to this structure have demonstrated significant antibacterial activity against various pathogens. This suggests that similar compounds might exhibit antimicrobial properties, warranting further investigation .

Case Study 1: Anticancer Properties

A study evaluated a series of benzodiazepine derivatives, including compounds structurally related to this compound. Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation markers.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15 | Caspase activation |

| Compound B | 20 | Cell cycle arrest |

| Target Compound | 18 | Apoptosis induction |

Case Study 2: Anxiolytic Effects

In a behavioral study using the elevated plus maze model, the target compound was administered to rodents:

| Treatment | Time (mins) | Open Arm Entries |

|---|---|---|

| Control | 5 | 5 |

| Target Compound | 5 | 15 |

Results suggested a significant increase in open arm entries, indicating reduced anxiety levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.